molecular formula C16H14N2O6 B4410368 6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole

6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole

Cat. No. B4410368
M. Wt: 330.29 g/mol
InChI Key: SJVUHVVKYAYAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole (NTB) is a synthetic compound that has been extensively studied for its potential therapeutic applications. NTB belongs to the class of benzoxazole derivatives and is known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of various enzymes and receptors. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of farnesyltransferase, an enzyme that is involved in protein prenylation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways. This compound has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes. Furthermore, this compound has been shown to exhibit antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, this compound also has some limitations. For example, it is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Furthermore, this compound has been shown to exhibit some cytotoxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole. One area of research could focus on the development of new synthetic methods for this compound that improve its solubility and reduce its cytotoxicity. Another area of research could focus on the development of new applications for this compound, such as its use as a biosensor for detecting specific analytes. Finally, further studies could be conducted to elucidate the exact mechanism of action of this compound and its potential use as a therapeutic agent.

Scientific Research Applications

6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been investigated for its potential use as a fluorescent probe for imaging applications. Furthermore, this compound has been studied for its potential use as a biosensor for detecting various analytes.

properties

IUPAC Name

6-nitro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-21-13-6-9(7-14(22-2)15(13)23-3)16-17-11-5-4-10(18(19)20)8-12(11)24-16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVUHVVKYAYAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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